molecular formula C18H26N2O3 B7915706 Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7915706
M. Wt: 318.4 g/mol
InChI Key: RVKFWGKRCHJUPE-QGZVFWFLSA-N
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Description

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclopropyl group, a piperidine ring, and a carbamic acid ester, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl group and the carbamic acid ester. Common synthetic routes include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.

    Formation of the Carbamic Acid Ester: This step involves the reaction of the piperidine derivative with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
  • Cyclopropyl-[®-1-(2-hydroxy-ethyl)-morpholin-3-yl]-carbamic acid benzyl ester

Uniqueness

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring provides a rigid structure, while the cyclopropyl group adds strain and reactivity, making it a valuable compound for various synthetic and research applications.

Biological Activity

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1354014-83-7) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperidine ring, and a carbamic acid benzyl ester moiety. Its molecular formula is C18H26N2O3, with a molecular weight of approximately 318.41 g/mol. The structure can be represented as follows:

Cyclopropyl R 1 2 hydroxy ethyl piperidin 3 yl carbamic acid benzyl ester\text{Cyclopropyl R 1 2 hydroxy ethyl piperidin 3 yl carbamic acid benzyl ester}

This compound has been shown to interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways such as those involving cyclic AMP and protein kinase A, which are crucial for various physiological responses .
  • Cytokine Modulation : Research indicates that this compound can inhibit the transcription and release of interleukin-4 (IL-4), a key cytokine involved in allergic responses and asthma . This modulation suggests potential applications in treating inflammatory diseases.

Pharmacological Effects

The biological activity of this compound includes:

  • Anti-inflammatory Properties : The ability to inhibit IL-4 production positions this compound as a candidate for anti-inflammatory therapies, particularly in conditions like asthma and allergic rhinitis.
  • Antitumor Activity : Preliminary studies suggest that cyclopropyl derivatives may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

Case Studies

  • Asthma Model : In a murine model of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and lower levels of inflammatory cytokines. This study highlights its potential as an anti-asthmatic agent.
  • Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the proliferation of specific tumor cell lines, such as B-cell lymphomas. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Tables

Property Value
Molecular FormulaC18H26N2O3
Molecular Weight318.41 g/mol
CAS Number1354014-83-7
SolubilitySoluble in DMSO
Biological Activity Effect
IL-4 InhibitionSignificant reduction observed
Antitumor ActivityCytotoxic effects on cancer cells
Anti-inflammatory EffectsReduced airway hyperresponsiveness

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFWGKRCHJUPE-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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